1-Propylcyclopropane-1-carboxylic acid
Overview
Description
1-Propylcyclopropane-1-carboxylic acid is a chemical compound with the CAS Number: 104131-82-0 . It has a molecular weight of 128.17 . The compound is in liquid form .
Molecular Structure Analysis
The IUPAC name for this compound is 1-propylcyclopropanecarboxylic acid . The InChI code for this compound is 1S/C7H12O2/c1-2-3-7(4-5-7)6(8)9/h2-5H2,1H3,(H,8,9) .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 128.17 .Safety and Hazards
The compound is classified under the GHS05 pictogram, indicating that it is corrosive . The hazard statements associated with it are H314 and H315, indicating that it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Relevant Papers Relevant papers on 1-Propylcyclopropane-1-carboxylic acid can be found at Sigma-Aldrich . These papers include MSDS, related peer-reviewed papers, technical documents, and similar products .
Mechanism of Action
Target of Action
It is structurally similar to 1-aminocyclopropane-1-carboxylic acid (acc), which is known to be the direct precursor of the plant hormone ethylene . Ethylene regulates a wide variety of vegetative and developmental processes in plants .
Mode of Action
Acc, a structurally similar compound, is synthesized from s-adenosyl-l-methionine (sam) by acc synthases (acss) and subsequently oxidized to ethylene by acc oxidases (acos) . It’s plausible that 1-Propylcyclopropane-1-carboxylic acid might have a similar interaction with its targets.
Biochemical Pathways
Acc, a structurally similar compound, is involved in the ethylene biosynthesis pathway . ACC is the central molecule of ethylene biosynthesis, and its formation rate differs in response to developmental, hormonal, and environmental cues .
Pharmacokinetics
Its molecular weight is 12817 , which might influence its absorption, distribution, metabolism, and excretion in biological systems.
Result of Action
Acc, a structurally similar compound, is known to regulate a wide range of developmental processes and responses to biotic and abiotic stresses in plants, in part by complex interactions with other phytohormones .
Action Environment
The rate of acc formation, a structurally similar compound, differs in response to developmental, hormonal, and environmental cues .
Biochemical Analysis
Biochemical Properties
It is structurally similar to 1-Aminocyclopropane-1-carboxylic acid (ACC), which is known to be the direct precursor of the plant hormone ethylene . ACC is synthesized from S-adenosyl-L-methionine (SAM) by ACC synthases (ACSs) and subsequently oxidized to ethylene by ACC oxidases (ACOs)
Cellular Effects
Acc, a structurally similar compound, has been shown to play a role in various cellular processes . For instance, ACC influences plant development, cell wall signaling, and pathogen virulence
Molecular Mechanism
Acc, a structurally similar compound, is known to be converted into ethylene, a plant hormone, through a series of enzymatic reactions . It’s possible that 1-Propylcyclopropane-1-carboxylic acid could undergo similar reactions, but this hypothesis needs to be tested experimentally.
Metabolic Pathways
Acc, a structurally similar compound, is known to be involved in the biosynthesis of ethylene, a plant hormone
Transport and Distribution
Acc, a structurally similar compound, is known to be transported throughout the plant over short and long distances
Subcellular Localization
The subcellular localization of ACC oxidase, the enzyme that converts ACC into ethylene, has been a matter of debate . Some studies have suggested that ACC oxidase is localized at the plasma membrane
Properties
IUPAC Name |
1-propylcyclopropane-1-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-2-3-7(4-5-7)6(8)9/h2-5H2,1H3,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNYKYSLUVNHCPY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CC1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104131-82-0 | |
Record name | 1-propylcyclopropane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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